

Application Notes and Protocols: ACP-5862 In Vitro Kinase Assay

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Compound of Interest

Compound Name: ACP-5862

Cat. No.: B2622267

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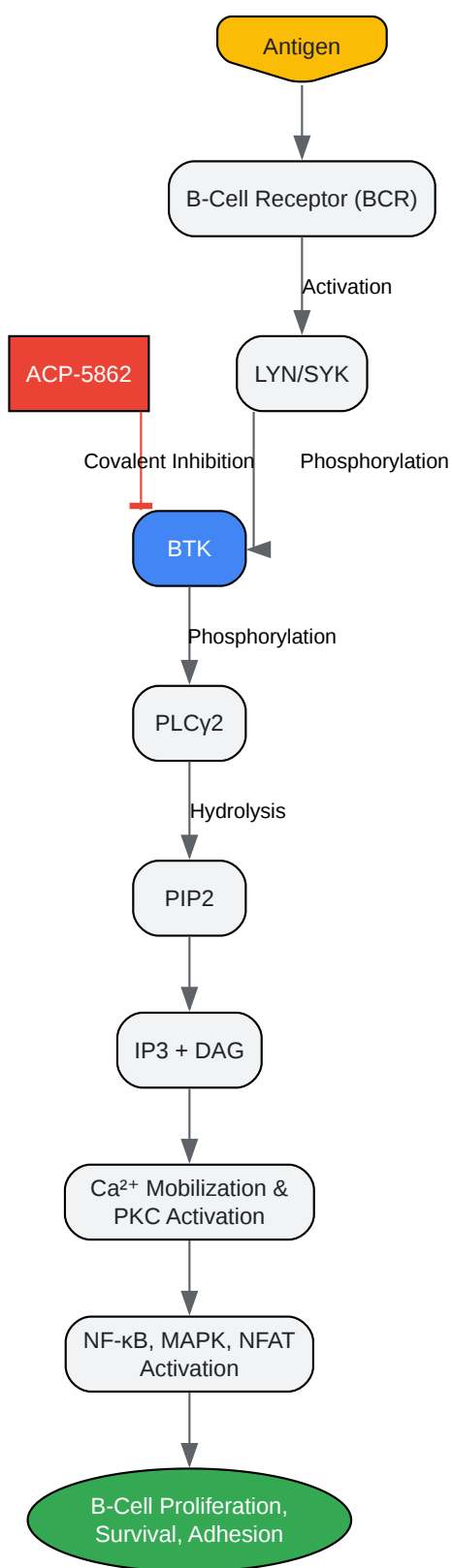
For Researchers, Scientists, and Drug Development Professionals

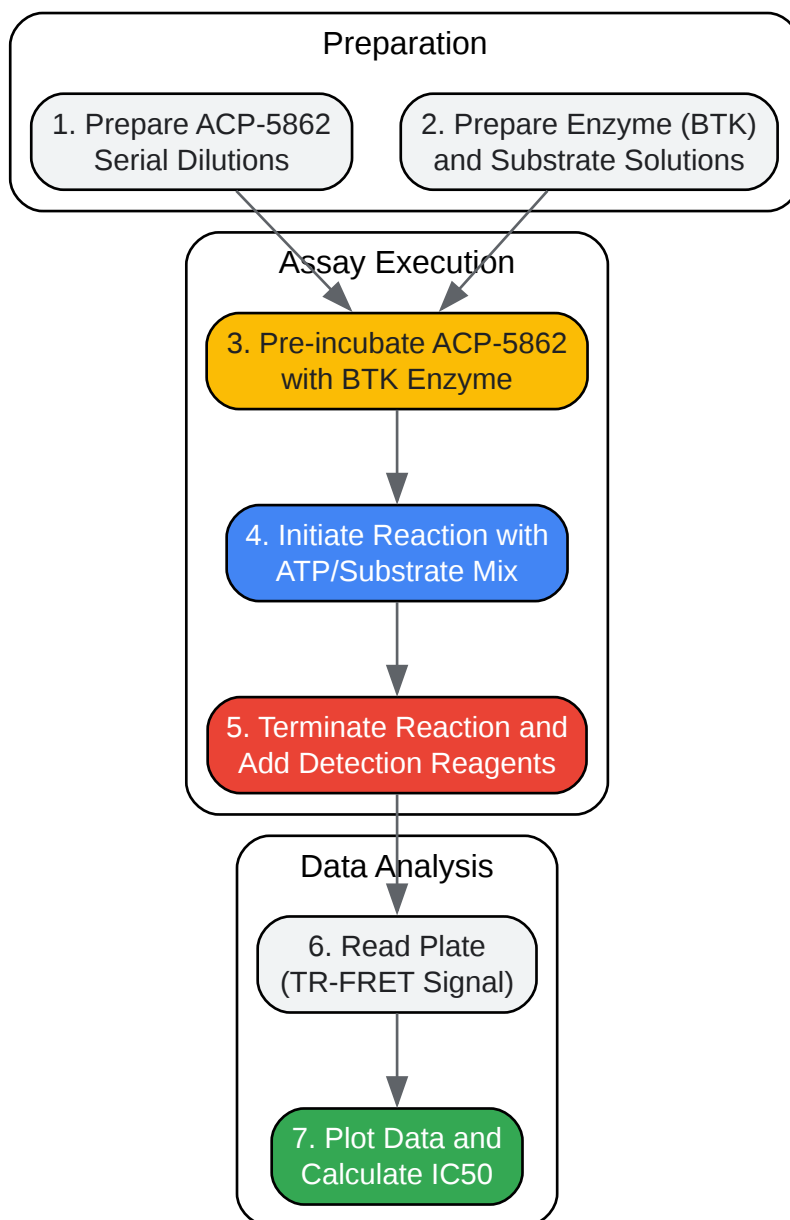
Introduction

ACP-5862 is the major and pharmacologically active metabolite of acalabrutinib, a second-generation inhibitor of Bruton's tyrosine kinase (BTK).[1] Like its parent compound, **ACP-5862** is a potent and selective covalent inhibitor of BTK, playing a significant role in the overall clinical efficacy of acalabrutinib.[1][2] **ACP-5862** irreversibly binds to the cysteine residue at position 481 (Cys481) in the active site of BTK, thereby blocking its kinase activity. This inhibition disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, trafficking, and survival of B-cells. This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of **ACP-5862** and presents its kinase selectivity profile.

Signaling Pathway

ACP-5862 targets Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of downstream pathways that promote B-cell proliferation, survival, and differentiation. BTK is a key kinase in this cascade. By covalently binding to BTK, **ACP-5862** effectively blocks this signaling pathway.





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References

- 1. Identification and Characterization of ACP-5862, the Major Circulating Active Metabolite of Acalabrutinib: Both Are Potent and Selective Covalent Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: ACP-5862 In Vitro Kinase Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2622267#acp-5862-in-vitro-kinase-assay-protocol]

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